molecular formula C24H14FNO3S B2783948 (2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 848748-43-6

(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B2783948
CAS No.: 848748-43-6
M. Wt: 415.44
InChI Key: QPMIVHSSWHTQFQ-PKNBQFBNSA-N
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Description

(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C24H14FNO3S and its molecular weight is 415.44. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14FNO3S/c25-16-7-5-15(6-8-16)20-13-14-21(29-20)19(27)11-9-17-10-12-22(28-17)24-26-18-3-1-2-4-23(18)30-24/h1-14H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMIVHSSWHTQFQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure composed of benzothiazole and furan moieties. Its molecular formula is C27H19N3O5SC_{27}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 497.5 g/mol. The IUPAC name is (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide.

PropertyValue
Molecular FormulaC27H19N3O5S
Molecular Weight497.5 g/mol
IUPAC Name(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
InChI KeyQHHZHMWFGUIIPD-NTCAYCPXSA-N

Anticancer Properties

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. A review by Kumbhare et al. highlighted that compounds containing the benzothiazole moiety demonstrated promising cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers . The compound has been shown to inhibit cell proliferation in vitro with notable efficacy.

Key Findings:

  • Cytotoxicity : The compound exhibited growth inhibition in human-derived cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations.
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Mechanistic Insights

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : Interaction with various enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Binding to specific receptors that lead to altered cellular responses.

Research indicates that the compound may also influence oxidative stress pathways and enhance the sensitivity of cancer cells to conventional therapies.

Case Studies

Several case studies have illustrated the potential of benzothiazole derivatives in clinical settings:

  • Study on MCF7 Cell Line : A study demonstrated that derivatives similar to the compound inhibited MCF7 breast cancer cells with an IC50 value of approximately 0.57 µM .
  • Combination Therapies : Another investigation assessed the effects of combining this compound with standard chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

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